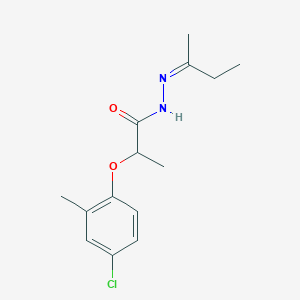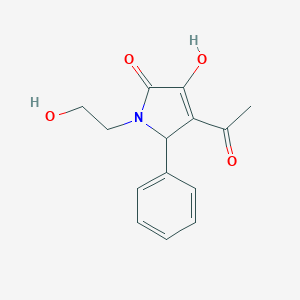
N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide, also known as CHMS, is a sulfonamide compound that has been widely studied for its various biochemical and physiological effects. CHMS has been found to have potential applications in the fields of medicine, agriculture, and environmental science.
科学的研究の応用
N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been extensively studied for its various scientific research applications. One of the most promising applications of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide is its potential as a therapeutic agent for the treatment of cancer. N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another potential application of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide is in the field of agriculture. N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been found to have herbicidal properties, making it a potential candidate for the development of herbicides. In addition, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been shown to have insecticidal properties, making it a potential candidate for the development of insecticides.
作用機序
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide is not fully understood. However, it is believed that N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. For example, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that play a key role in the apoptotic pathway. In addition, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide in lab experiments is its high potency. N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been found to be effective at very low concentrations, making it a cost-effective option for researchers. In addition, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide in lab experiments. For example, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has been found to be toxic to some cell types, making it unsuitable for certain types of experiments. In addition, N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has a relatively short half-life, meaning that it may not be effective for long-term experiments.
将来の方向性
There are many potential future directions for research on N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide. One area of research could focus on the development of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another area of research could focus on the development of novel delivery methods for N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide, such as nanoparticles or liposomes. In addition, further studies could be conducted to elucidate the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide and to identify potential targets for therapeutic intervention. Finally, more research could be conducted to explore the potential applications of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide in the fields of agriculture and environmental science.
合成法
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide involves the reaction of 3-chloro-4-hydroxyaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
特性
分子式 |
C13H12ClNO3S |
|---|---|
分子量 |
297.76 g/mol |
IUPAC名 |
N-(3-chloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-4-2-3-5-13(9)19(17,18)15-10-6-7-12(16)11(14)8-10/h2-8,15-16H,1H3 |
InChIキー |
SOQRGZOIDUBTBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)




![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)